4-Bromo-7-fluoro-5-methyl-1H-indazole

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

4-Bromo-7-fluoro-5-methyl-1H-indazole is a unique, non-substitutable polysubstituted indazole building block. Its strategic 4-bromo, 7-fluoro, and 5-methyl triad enables orthogonal cross-coupling (Suzuki-Miyaura), metabolic stabilization, and lipophilicity tuning for medicinal chemistry and kinase inhibitor R&D. Procure high-purity (98%) material with verified stock for efficient library synthesis and SAR exploration.

Molecular Formula C8H6BrFN2
Molecular Weight 229.05 g/mol
Cat. No. B13683083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-fluoro-5-methyl-1H-indazole
Molecular FormulaC8H6BrFN2
Molecular Weight229.05 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1Br)C=NN2)F
InChIInChI=1S/C8H6BrFN2/c1-4-2-6(10)8-5(7(4)9)3-11-12-8/h2-3H,1H3,(H,11,12)
InChIKeyGHVODBHFHLFVOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-fluoro-5-methyl-1H-indazole | Multisite-Substituted Heterocyclic Building Block for Advanced Pharmaceutical R&D and Synthetic Chemistry Procurement


4-Bromo-7-fluoro-5-methyl-1H-indazole (CAS 2241721-64-0, molecular weight 229.05 Da, purity available ≥95% and ≥98%) is a polysubstituted 1H-indazole featuring a strategic triad of bromine (4-position), fluorine (7-position), and methyl (5-position) substituents on the core heterocyclic scaffold . This precise substitution pattern defines its utility as a specialized building block for medicinal chemistry and synthetic research, offering multiple orthogonal handles for chemical elaboration . Indazoles are widely recognized as privileged structures in drug discovery, acting as bioisosteres for phenols and indoles while demonstrating broad pharmacological relevance across anticancer, anti-inflammatory, and CNS-targeted programs [1]. The compound's distinct substitution architecture—combining a reactive aryl bromide for cross-coupling, a fluorine atom for metabolic stabilization and target-binding modulation, and a methyl group for steric and electronic tuning—establishes a unique reactivity and physicochemical profile that cannot be replicated by simpler mono- or disubstituted indazole analogs .

Critical Differentiation of 4-Bromo-7-fluoro-5-methyl-1H-indazole: Why Mono- and Di-Substituted Analogs Are Inadequate Replacements for Advanced Synthetic and Biological Campaigns


Generic substitution of 4-Bromo-7-fluoro-5-methyl-1H-indazole with simpler indazole analogs is scientifically invalid due to the compound's unique multisite substitution architecture that imparts fundamentally distinct reactivity, physicochemical properties, and biological interaction potential. Removing any single substituent—as seen in 4-bromo-7-fluoro-1H-indazole (CAS 1186334-63-3, lacking the 5-methyl group) or 7-fluoro-5-methyl-1H-indazole (CAS 1427326-31-5, lacking the 4-bromo handle)—fundamentally alters the molecule's electronic density distribution, cross-coupling capabilities, and lipophilicity, leading to divergent synthetic pathways and biological outcomes that cannot be extrapolated from mono- or disubstituted counterparts [1]. The 4-bromo substituent serves as an essential functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are sterically and electronically inaccessible in non-brominated analogs [2]. The 7-fluoro group is critical for metabolic stability and target-binding hydrogen bonding, a property documented in 7-fluoroindazole-based factor Xa inhibitors where fluorine engages the Gly216 backbone amide (2.9 Å) . The 5-methyl group contributes to steric bulk and lipophilicity modulation. Collectively, these three substituents create a synergistic effect that cannot be achieved by purchasing or preparing any analog with a simpler substitution pattern, making 4-Bromo-7-fluoro-5-methyl-1H-indazole a non-substitutable, unique entry point for research programs requiring this precise molecular architecture [3].

Procurement-Critical Quantitative Evidence: Direct Comparative Performance of 4-Bromo-7-fluoro-5-methyl-1H-indazole Against Structural Analogs


Expanded Synthetic Versatility via Orthogonal Halogen Reactivity: Quantitative Comparison of Cross-Coupling Potential

4-Bromo-7-fluoro-5-methyl-1H-indazole uniquely offers two orthogonal halogen handles for sequential functionalization: an aryl bromide (4-position) amenable to palladium-catalyzed cross-coupling and an aryl fluoride (7-position) that remains largely inert under standard Suzuki-Miyaura conditions, enabling selective and sequential elaboration. In contrast, the comparator 7-fluoro-5-methyl-1H-indazole (CAS 1427326-31-5) lacks the bromine atom entirely, eliminating the possibility of C-C bond formation at the 4-position and restricting its utility as a building block for generating diverse chemical libraries. The 4-bromo substituent is a well-established partner for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, a functional handle absent in non-brominated analogs [1].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Lipophilicity and Physicochemical Profile: Calculated LogP Comparison of Substitution Patterns

The distinct substitution pattern of 4-Bromo-7-fluoro-5-methyl-1H-indazole confers a calculated LogP (cLogP) value of approximately 2.8-3.2 (depending on software used), reflecting a balanced lipophilic-hydrophilic profile suitable for oral bioavailability. In comparison, the 5-methyl-deficient analog 4-bromo-7-fluoro-1H-indazole (CAS 1186334-63-3) has a lower molecular weight (215.02 Da) and an estimated cLogP of ~2.2-2.5, representing a meaningful shift in lipophilicity that can alter membrane permeability, plasma protein binding, and overall pharmacokinetic behavior [1]. The addition of the 5-methyl group increases molecular weight by 14 Da and adds approximately 0.5-0.7 LogP units, a non-trivial change in the context of lead optimization where LogP adjustments of 0.5 units can significantly impact drug-likeness [2].

Drug Discovery Physicochemical Properties Medicinal Chemistry

Metabolic Stability Enhancement: The Role of Fluorine at the 7-Position

The 7-fluoro substituent in 4-Bromo-7-fluoro-5-methyl-1H-indazole serves as a strategic metabolic blocking group, preventing cytochrome P450-mediated oxidative metabolism at the 7-position of the indazole ring. While direct metabolic stability data for this specific compound are not publicly available, extensive class-level evidence demonstrates that fluorine substitution on aromatic rings, particularly at positions adjacent to nitrogen heteroatoms, reduces oxidative metabolism and extends half-life. In the comparator 4-bromo-5-methyl-1H-indazole (CAS 926922-40-9), which lacks the 7-fluoro group, the 7-position remains susceptible to hydroxylation, potentially leading to faster clearance and lower oral exposure [1]. The C-F bond (bond dissociation energy ~486 kJ/mol) is significantly stronger than C-H (~460 kJ/mol), creating a kinetic barrier to metabolic oxidation [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Purity and Analytical Documentation: Supplier-Reported Specifications for Reproducible Research

Commercial sources of 4-Bromo-7-fluoro-5-methyl-1H-indazole report purities ranging from 95% (Achemblock) to 98% (Leyan), with the latter offering supporting analytical documentation including NMR, HPLC, and GC reports for batch-specific verification . In comparison, closely related analogs such as 4-bromo-7-fluoro-1H-indazole are also available at 98% purity (Bidepharm, CAS 1186334-63-3) with batch-specific QC data . The availability of high-purity material with comprehensive analytical documentation is essential for ensuring reproducibility in synthetic transformations and biological assays. The presence of even minor impurities can confound cross-coupling yields, lead to false-positive biological hits, or introduce variability in structure-activity relationship (SAR) studies. The reported purities of ≥95% for the target compound are adequate for most research applications, but users should verify that the chosen vendor provides the specific analytical data package required for their intended use.

Analytical Chemistry Quality Control Procurement

Optimal Use Cases for 4-Bromo-7-fluoro-5-methyl-1H-indazole: Scientifically Justified Procurement Scenarios


Sequential Cross-Coupling for Diversified Library Synthesis

This compound is uniquely suited as a starting material for generating diverse chemical libraries through sequential functionalization. The 4-bromo group can first undergo Suzuki-Miyaura coupling with an aryl or heteroaryl boronic acid to introduce a first diversity element. The 7-fluoro group remains intact during this coupling, preserving a site for later modification or acting as a bioisostere for a hydroxyl or carbonyl group [1]. The 5-methyl group provides a non-reactive steric and electronic modulator. The resulting intermediate can then undergo further functionalization (e.g., N-alkylation, further cross-coupling after activation) or be incorporated directly into screening libraries. This orthogonal reactivity is not available in analogs lacking the 4-bromo handle, such as 7-fluoro-5-methyl-1H-indazole, which would require direct electrophilic halogenation—a regioselectivity challenge—to achieve similar diversification .

Metabolically Stabilized Bioisosteric Replacement in Lead Optimization

4-Bromo-7-fluoro-5-methyl-1H-indazole is a valuable building block for introducing a metabolically stabilized indazole moiety into lead compounds. The 7-fluoro group blocks CYP-mediated oxidation at that position, addressing a common metabolic liability of unsubstituted indazoles, as demonstrated in class-level studies where 7-fluoro substitution significantly improved microsomal stability [1]. The 5-methyl group increases lipophilicity, which can be exploited to optimize LogD and improve membrane permeability. In SAR campaigns, this compound enables exploration of a substitution pattern that simultaneously addresses metabolic stability, lipophilicity, and target binding, a trifecta not achievable with simpler analogs such as 4-bromo-5-methyl-1H-indazole (which lacks fluorine) or 4-bromo-7-fluoro-1H-indazole (which lacks the methyl group) [2].

Reference Standard for Analytical Method Development and Impurity Profiling

The compound's well-defined substitution pattern and commercial availability at high purity (≥95%) make it suitable as a reference standard for developing analytical methods (HPLC, LC-MS, GC) to monitor reactions involving polysubstituted indazoles [1]. Its distinct retention time and mass spectrometric fragmentation pattern can serve as a benchmark for identifying and quantifying related substances or process impurities in synthetic batches of more complex indazole-containing drug candidates. This application is particularly relevant in pharmaceutical process chemistry, where rigorous impurity profiling is required for regulatory submissions. The compound's three substituents provide multiple unique spectroscopic handles (e.g., characteristic 19F NMR shifts, bromine isotopic patterns in MS) that facilitate its use as a quality control standard .

Core Scaffold for Kinase Inhibitor Design and Medicinal Chemistry Exploration

Indazoles are privileged scaffolds in kinase inhibitor drug discovery, with multiple FDA-approved drugs containing this core [1]. The specific substitution pattern of 4-Bromo-7-fluoro-5-methyl-1H-indazole—combining a hinge-binding region (positions 1-2 of the pyrazole ring), a solvent-exposed region amenable to substitution (position 4), and a ribose pocket-interacting region (positions 7 and 5)—makes it an attractive starting point for designing ATP-competitive kinase inhibitors. The 7-fluoro group can engage in hydrogen bonding with backbone amides in the kinase hinge region, as structurally validated in factor Xa inhibitor co-crystal structures where 7-fluoroindazole forms a 2.9 Å hydrogen bond with Gly216 . The 4-bromo group allows for rapid SAR exploration through parallel cross-coupling with diverse boronic acids, enabling efficient hit-to-lead optimization for kinase targets. This specific substitution pattern is not represented in simpler, commercially available indazole building blocks, making 4-Bromo-7-fluoro-5-methyl-1H-indazole a unique entry point for kinase-focused medicinal chemistry programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-7-fluoro-5-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.